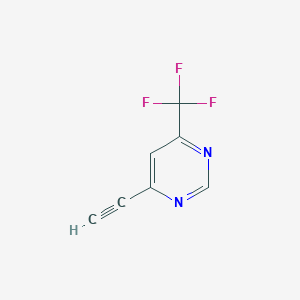

4-Ethynyl-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-ethynyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-5-3-6(7(8,9)10)12-4-11-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCAZUFQCYMIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical and Pharmacological Profile of 4-Ethynyl-6-(trifluoromethyl)pyrimidine: A Bifunctional Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of privileged scaffolds is paramount to overcoming pharmacokinetic and pharmacodynamic hurdles. 4-Ethynyl-6-(trifluoromethyl)pyrimidine represents a highly versatile, bifunctional building block that bridges the gap between robust target engagement and late-stage chemical functionalization. By combining the hinge-binding capabilities of the pyrimidine core, the metabolic shielding of the trifluoromethyl (-CF3) group, and the bio-orthogonal reactivity of the terminal alkyne, this molecule serves as a critical node in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and complex bioconjugates.

This technical guide provides an in-depth analysis of the structural properties, synthetic methodologies, and self-validating experimental protocols associated with this scaffold, grounded in current medicinal chemistry literature.

Structural and Electronic Properties

The utility of 4-ethynyl-6-(trifluoromethyl)pyrimidine stems from the synergistic electronic and steric effects of its three primary structural components:

-

The Pyrimidine Core: Nitrogen-containing heterocycles, particularly pyrimidines, are foundational to targeted therapeutics. They frequently act as hydrogen-bond acceptors in the ATP-binding hinge region of various kinases, including EGFR and PYK2[1][2]. The electron-deficient nature of the pyrimidine ring also makes it highly resistant to oxidative metabolism.

-

The Trifluoromethyl (-CF3) Group: As a privileged bioisostere, the -CF3 group exerts a powerful electron-withdrawing effect (inductive and resonance), which lowers the pKa of the adjacent pyrimidine nitrogens, thereby modulating target residence time. Furthermore, the high electronegativity of fluorine enhances the overall lipophilicity (LogP) of the molecule, improving cellular permeability and shielding the core from cytochrome P450-mediated degradation[1][3].

-

The Terminal Ethynyl Group: The alkyne moiety provides a minimal steric footprint while offering an orthogonal chemical handle. It enables rapid diversification via Sonogashira cross-coupling to form rigid, linear diarylalkyne pharmacophores[4], or via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate triazole-linked conjugates, frequently used in lysosomal targeting chimeras and antibody-drug conjugates (ADCs)[5].

Synthetic Workflows and Late-Stage Functionalization

The synthesis and subsequent functionalization of the 4-ethynyl-6-(trifluoromethyl)pyrimidine scaffold rely on transition-metal catalysis. The workflow typically begins with the commercially available 4-chloro-6-(trifluoromethyl)pyrimidine, which undergoes a Sonogashira coupling with a protected acetylene (e.g., TMS-acetylene), followed by desilylation to yield the terminal alkyne[6].

From this central node, the molecule can be diverted into multiple drug discovery pipelines, as illustrated below.

Synthetic workflow and late-stage functionalization of the pyrimidine scaffold.

Applications in Targeted Protein Degradation

Beyond traditional reversible inhibitors, the ethynyl pyrimidine scaffold is increasingly utilized in the design of heterobifunctional molecules, such as PROTACs. The pyrimidine core binds to the target protein of interest (POI), while the alkyne is "clicked" with an azide-functionalized linker attached to an E3 ligase recruiting ligand (e.g., Cereblon or VHL binders). The resulting triazole linkage is metabolically stable and provides necessary rigidity to the linker region, facilitating the formation of a productive ternary complex[5][7].

Mechanism of targeted protein degradation utilizing the bifunctional pyrimidine.

Quantitative Data Summaries

To facilitate rational drug design, the physicochemical properties and typical reaction metrics for this scaffold are summarized below.

Table 1: Physicochemical Profile of 4-Ethynyl-6-(trifluoromethyl)pyrimidine

| Property | Value / Descriptor | Relevance in Drug Design |

| Molecular Formula | C7H3F3N2 | Defines baseline molecular weight contribution. |

| Molecular Weight | 172.11 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's limits. |

| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Nitrogens) | Essential for kinase hinge-region binding[2]. |

| Calculated LogP | ~1.9 - 2.2 | Optimal lipophilicity for oral bioavailability and target partitioning. |

| Alkyne Reactivity | Terminal | Unhindered access for rapid bioconjugation[8]. |

Table 2: Comparative Reaction Metrics for Late-Stage Functionalization

| Reaction Type | Catalyst System | Typical Yield | Reaction Time | Temp (°C) | Primary Application |

| CuAAC (Click) | CuSO4 / NaAsc | 85 - 95% | 2 - 4 h | 25 (RT) | Bioconjugation, PROTAC linker assembly[5]. |

| Sonogashira | Pd(PPh3)2Cl2 / CuI | 70 - 85% | 6 - 12 h | 60 - 80 | Rigid pharmacophore extension, fluorophore attachment[4]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent procedural deviations.

Protocol A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol details the conjugation of 4-ethynyl-6-(trifluoromethyl)pyrimidine with a generic azide-functionalized linker.

Step 1: Solvent Preparation and Reagent Dissolution

-

Action: Dissolve 4-ethynyl-6-(trifluoromethyl)pyrimidine (1.0 eq) and the target azide (1.05 eq) in a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and deionized water.

-

Causality: The t-BuOH/H2O co-solvent system is critical. It provides optimal solubility for the highly lipophilic trifluoromethyl pyrimidine core while maintaining the necessary aqueous environment to stabilize the active Cu(I) catalytic species.

Step 2: Catalyst Generation In Situ

-

Action: Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction vessel. Immediately follow with the addition of CuSO4·5H2O (0.1 eq).

-

Causality: Sodium ascorbate must be added prior to the copper salt. It serves to reduce the inactive Cu(II) to the catalytically active Cu(I) species in situ. If Cu(II) is introduced without the reducing agent present, it will trigger the oxidative Glaser homocoupling of the terminal alkyne, destroying the starting material.

Step 3: Self-Validation and Reaction Monitoring

-

Action: Stir the reaction at room temperature for 2 hours. Perform a self-validation check using LC-MS or TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

-

Validation Check: The reaction is only complete when the highly UV-active alkyne starting material (Rf ~0.7) is completely consumed, and a new, more polar triazole product spot appears (Rf ~0.3). Do not proceed to the workup phase until the starting material is undetectable.

Step 4: Quenching and Isolation

-

Action: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with a 10% aqueous EDTA solution.

-

Causality: The EDTA wash is mandatory. It chelates and removes residual copper ions, which can otherwise contaminate the final product and interfere with subsequent biological assays (e.g., causing false positives in cytotoxicity screens).

Protocol B: Sonogashira Cross-Coupling

Step 1: Degassing

-

Action: Dissolve the pyrimidine alkyne (1.0 eq) and the aryl iodide (1.1 eq) in anhydrous DMF. Add triethylamine (3.0 eq). Sparge the solution with Argon for 15 minutes.

-

Causality: Degassing is non-negotiable. Residual oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, stalling the catalytic cycle and promoting unwanted side reactions[4].

Step 2: Catalyst Addition

-

Action: Under a positive flow of Argon, add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq). Heat to 70°C.

-

Validation Check: The solution should transition from pale yellow to a deep amber/brown. Monitor via LC-MS after 4 hours. The presence of a mass corresponding to [2M - 2H] indicates oxygen contamination (Glaser coupling). If this mass exceeds 5% of the total ion current, the reaction must be aborted and restarted with stricter anaerobic controls.

References

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. WO2024155746A1 - Cycling lysosomal targeting antibody conjugates - Google Patents [patents.google.com]

- 6. WO2016168619A1 - Hepatitis b viral assembly effectors - Google Patents [patents.google.com]

- 7. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions | MDPI [mdpi.com]

- 8. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document outlines a scientifically robust and validated synthetic route, commencing from commercially available starting materials. The core of this synthesis involves a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, data analysis, and visual representations of the chemical transformations. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important pyrimidine derivative.

Introduction: The Significance of Ethynyl-Pyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] The introduction of an ethynyl group at the C4 position and a trifluoromethyl group at the C6 position of the pyrimidine ring can significantly modulate the compound's physicochemical and pharmacological properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the ethynyl moiety provides a versatile handle for further functionalization through click chemistry or other coupling reactions. Consequently, 4-Ethynyl-6-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of complex molecular architectures for targeted therapies.

This guide will focus on a reliable and reproducible synthetic pathway to 4-Ethynyl-6-(trifluoromethyl)pyrimidine, emphasizing the critical experimental parameters and the rationale behind the chosen methodology.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 4-Ethynyl-6-(trifluoromethyl)pyrimidine, suggests a Sonogashira coupling as the key bond-forming step. This powerful cross-coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1]

Our forward synthesis strategy, therefore, involves two main stages:

-

Synthesis of the key precursor, 4-Chloro-6-(trifluoromethyl)pyrimidine.

-

Sonogashira coupling of the chloro-pyrimidine with a protected alkyne, followed by deprotection.

The use of a protected alkyne, specifically trimethylsilylacetylene (TMSA), is crucial to prevent side reactions and ensure a clean coupling process.[2]

Detailed Synthetic Protocols

Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

The starting material for our synthesis is the commercially available 4-Hydroxy-6-(trifluoromethyl)pyrimidine. The conversion of the hydroxyl group to a chlorine atom is a critical step to enable the subsequent Sonogashira coupling.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in toluene, add quinoline (0.6 eq) and phosphorus oxychloride (POCl3) (1.2 eq).[3]

-

Heat the reaction mixture to 100°C and stir for 5 hours.[3]

-

Upon completion (monitored by TLC), cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: 10% ethyl acetate/hexane) to afford 4-Chloro-6-(trifluoromethyl)pyrimidine.[3]

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl3): A common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

-

Quinoline: Acts as a base to neutralize the HCl generated during the reaction, preventing potential side reactions and decomposition.

-

Toluene: An appropriate high-boiling solvent for this reaction.

Data Summary:

| Compound | Starting Material | Reagents | Solvent | Yield |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | POCl3, Quinoline | Toluene | ~22%[3] |

Sonogashira Coupling of 4-Chloro-6-(trifluoromethyl)pyrimidine with Trimethylsilylacetylene

The core C-C bond formation is achieved through a palladium and copper-catalyzed Sonogashira coupling reaction.[4][5][6]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 4-Chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a mixture of diethylamine (Et2NH) and dimethylformamide (DMF), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

-

Add trimethylsilylacetylene (TMSA) (1.2 eq) to the reaction mixture.[7]

-

Heat the reaction at 120°C for 10-30 minutes under an inert atmosphere.[7]

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield 4-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyrimidine.

Mechanistic Insight:

The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and CuI), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the TMS-protected pyrimidine (1.0 eq) in methanol.

-

Add potassium carbonate (K2CO3) (0.1-0.5 eq) to the solution.[8][9]

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[8]

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the reaction with a mild acid (e.g., dilute HCl).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify by flash chromatography if necessary to obtain pure 4-Ethynyl-6-(trifluoromethyl)pyrimidine.

Alternative Deprotection Methods:

While potassium carbonate in methanol is a mild and effective method, other reagents such as tetra-n-butylammonium fluoride (TBAF) in THF can also be employed.[9] Silver salts like silver nitrate (AgNO3) or silver triflate (AgOTf) in a solvent mixture can also catalyze this deprotection chemoselectively.

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the following diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 4. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

Literature review of 4-Ethynyl-6-(trifluoromethyl)pyrimidine synthesis routes

Topic: Literature Review & Technical Guide: Synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

4-Ethynyl-6-(trifluoromethyl)pyrimidine is a high-value heterocyclic scaffold, increasingly utilized in the development of next-generation kinase inhibitors, antiviral agents, and molecular probes. The combination of the electron-withdrawing trifluoromethyl (

This guide synthesizes the most robust, scalable, and chemically distinct pathways for generating this core. Unlike generic reviews, we focus on causality and process control —explaining why specific reagents are chosen to mitigate the electronic destabilization caused by the

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 4-ethynyl-6-(trifluoromethyl)pyrimidine is governed by the electron-deficient nature of the pyrimidine ring. The

Strategic Pathway

The most reliable disconnection relies on a Sonogashira cross-coupling strategy. Direct ethynylation is preferred over stepwise construction of the pyrimidine ring, which is often atom-inefficient for this specific substitution pattern.

Figure 1: Retrosynthetic logic flow for the target scaffold. The pathway prioritizes the installation of the alkyne handle late in the synthesis to minimize polymerization risks.

Step-by-Step Synthesis Protocols

Step 1: Precursor Activation (Deoxychlorination)

Objective: Convert commercially available 4-hydroxy-6-(trifluoromethyl)pyrimidine into the reactive electrophile 4-chloro-6-(trifluoromethyl)pyrimidine.

-

Mechanism: The reaction proceeds via an imidoyl chloride intermediate. The

group inductive effect makes the C4-hydroxyl proton relatively acidic, but also deactivates the ring toward initial electrophilic attack by -

Critical Control Point: Temperature control is vital.[1] Overheating (>110°C) can lead to hydrolysis of the

group or polymerization.

Protocol:

-

Charge: In a dry round-bottom flask under

, suspend 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 equiv) in -

Catalyst: Add N,N-diethylaniline (1.0 equiv) dropwise at 0°C.

-

Reaction: Heat to reflux (approx. 100-105°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[1]

-

Workup: Cool to RT. Slowly pour the mixture onto crushed ice/water with vigorous stirring (Exothermic!). Extract with DCM (

). -

Purification: Dry organic layer over

, concentrate. Purify via short silica plug (10% EtOAc/Hexanes) to yield a volatile oil/low-melting solid.

Step 2: Sonogashira Cross-Coupling

Objective: Install the protected alkyne handle.

Reagents: Trimethylsilylacetylene (TMSA),

-

Why this catalyst? Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. The electron-deficient pyrimidine facilitates the oxidative addition step (

), making this reaction faster than couplings with phenyl chlorides. -

Why TMSA? Direct use of acetylene gas is hazardous and leads to double-coupling (bis-pyrimidine). The TMS group protects the terminal alkyne and prevents homocoupling.

Protocol:

-

Solvent Degassing: Sparge dry THF with Argon for 30 mins.

-

Assembly: To a reaction vessel, add 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv),

(0.05 equiv), and CuI (0.02 equiv). -

Addition: Add degassed THF, followed by

(3.0 equiv). Stir for 5 mins. -

Coupling: Add Trimethylsilylacetylene (1.2 equiv) dropwise.

-

Conditions: Stir at RT for 1 hour, then heat to 50°C for 4–6 hours.

-

Note: The reaction often turns dark brown/black upon completion.

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

-

Purification: Flash chromatography (0-5% EtOAc in Hexanes). The product is non-polar.

Step 3: Controlled Deprotection

Objective: Reveal the terminal alkyne.

-

Risk Factor: The

-pyrimidine ring is highly electron-deficient. Strong bases (NaOH) or nucleophilic solvents (MeOH) can attack the C4 position via Michael addition to the conjugated alkyne, leading to methoxy-adduct byproducts. -

Solution: Use mild, buffered conditions or anhydrous fluoride sources.

Protocol (Recommended):

-

Dissolution: Dissolve the TMS-intermediate in dry THF.

-

Reagent: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at -78°C or 0°C.

-

Alternative:

(0.5 equiv) in MeOH/DCM (1:1) at 0°C. Monitor closely (15-30 mins max).

-

-

Quench: Quench immediately with saturated

solution upon disappearance of starting material. -

Isolation: Extract with

, wash with brine, dry ( -

Storage: Store at -20°C under Argon. Terminal alkynes on electron-poor rings can be unstable.

Data Summary & Process Parameters

| Parameter | Step 1: Chlorination | Step 2: Coupling | Step 3: Deprotection |

| Key Reagent | TMS-Acetylene / Pd cat. | TBAF or | |

| Temperature | 100°C (Reflux) | 50°C | 0°C to RT |

| Time | 3-5 Hours | 4-6 Hours | < 30 Mins |

| Critical Risk | Exothermic quench; Hydrolysis | Homocoupling (Glaser) | Michael addition to alkyne |

| Typical Yield | 85-95% | 75-85% | 80-90% |

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the specific electronic influence of the

Figure 2: Catalytic cycle of the Sonogashira coupling. The electron-withdrawing CF3 group accelerates the oxidative addition of the Ar-Cl bond to Palladium.

References

-

ChemicalBook. (2025). 4-Chloro-6-trifluoromethylpyrimidine Preparation and Properties. Retrieved from

-

National Institutes of Health (PMC). (2025). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Retrieved from

-

Organic Syntheses. (2014). Preparation of Trimethylsilylacetylene. Org. Synth. 2014, 91, 32-37. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from

-

Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from

Sources

Crystal structure analysis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Crystal Structure Analysis of Novel Pyrimidine Derivatives: A Case Study of 4-Ethynyl-6-(trifluoromethyl)pyrimidine

Executive Summary

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of specific functional groups, such as trifluoromethyl (-CF3) and ethynyl (-C≡CH), can profoundly modulate a molecule's physicochemical and pharmacological properties. The -CF3 group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[2][3][4] The ethynyl group, a small and rigid moiety, serves as a versatile synthetic handle for bioorthogonal chemistry and can act as a crucial pharmacophore.

This guide provides a comprehensive, in-depth technical workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of novel heterocyclic compounds, using the promising but as-yet uncharacterized molecule, 4-Ethynyl-6-(trifluoromethyl)pyrimidine, as a practical case study. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each stage of the process, from crystal cultivation to final structure validation and interpretation. This document is designed to equip researchers with the expertise to confidently elucidate the three-dimensional atomic arrangement of new chemical entities, a critical step in modern, structure-based drug design.

The Compound of Interest: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. While numerous synthetic routes to substituted pyrimidines exist, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[5] For our target molecule, a plausible route could involve the reaction of a trifluoromethyl-containing building block with a suitable reaction partner to form the pyrimidine ring, followed by the introduction of the ethynyl group via a Sonogashira coupling or similar cross-coupling reaction.[6][7]

Rationale for Crystallization Strategy

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[8] The goal is to grow a well-ordered, single-domain crystal, ideally between 0.02 and 0.5 mm in its dimensions.[9] The choice of solvent and crystallization method is paramount and is guided by the molecule's polarity. Given the presence of the polar pyrimidine core and the lipophilic -CF3 group, solvents of intermediate polarity such as acetone, ethyl acetate, or dichloromethane, perhaps with a less polar co-solvent like hexane or heptane, would be logical starting points.

Experimental Protocol: Crystal Growth by Slow Evaporation

This method is often the first to be attempted due to its simplicity. The underlying principle is that as the solvent slowly evaporates, the solution becomes supersaturated, forcing the molecule to precipitate out of the solution in an ordered, crystalline form rather than as an amorphous powder.

-

Preparation: Dissolve 5-10 mg of highly purified 4-Ethynyl-6-(trifluoromethyl)pyrimidine in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming may be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This is a critical control step; the rate of evaporation must be slow enough to allow for ordered crystal growth. Too rapid evaporation will lead to powder precipitation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Observe the vial daily for the formation of small, clear crystals.

-

Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a cryo-loop or a fine needle and immediately proceed to mounting for data collection.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive analytical technique for determining the three-dimensional structure of a molecule at atomic resolution.[10][11][12] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information needed to reconstruct a 3D model of the electron density within the crystal's unit cell.[8]

The SC-XRD Experimental Workflow

The journey from a physical crystal to a refined 3D structure follows a well-defined, multi-stage workflow. Each step builds upon the last, with rigorous checks and balances to ensure the final model is both accurate and chemically sensible.

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryo-loop, which is then affixed to a goniometer head.

-

Cryo-cooling: The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This crucial step minimizes atomic thermal vibrations, leading to higher quality diffraction data and a more precise final structure.[13]

-

Instrument Setup: The goniometer is placed on the diffractometer (e.g., a Bruker SMART APEX or Oxford Diffraction Gemini). The X-ray source is chosen based on the sample; a Molybdenum source (Mo Kα, λ = 0.71073 Å) is standard for most organic compounds.[9]

-

Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections, which are then used by the software to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimized strategy of goniometer movements (rotations of φ, ω, and χ) to ensure that a complete and redundant set of diffraction data is collected over the entire unique portion of the reflection sphere.

-

Image Acquisition: The full data set is collected as a series of diffraction images, with the crystal being rotated by small increments for each frame.[10] The intensities of the diffracted spots are recorded by a detector, such as a CCD or pixel detector.[8]

Structure Solution and Refinement

Once the data is collected, the process moves to the computational phase.

-

Data Processing: The raw images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects. This results in a reflection file containing the Miller indices (h, k, l) and the measured intensity (I) and structure factor amplitude (|Fo|) for each reflection.

-

Structure Solution: The central challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement.[10] For small molecules like our target, this is typically solved using direct methods, which are mathematical algorithms that use statistical relationships between the reflection intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map.

-

Model Building: Atoms are fitted into the regions of high electron density in the map to create an initial structural model.

-

Structure Refinement: This is an iterative process where the atomic parameters (x, y, z coordinates, and atomic displacement parameters, or ADPs) of the model are adjusted to improve the agreement between the structure factors calculated from the model (|Fc|) and the observed structure factors from the experiment (|Fo|).[13][14] This is typically done via a least-squares minimization algorithm. The quality of the fit is monitored using the R-factor (R1).

Structural Analysis and Data Interpretation

After successful refinement, the final crystallographic information file (CIF) contains a wealth of data. The analysis of this data provides deep insights into the molecule's nature.

Molecular Geometry

The primary result is the precise three-dimensional geometry of the molecule. This includes accurate bond lengths, bond angles, and torsion angles. For 4-Ethynyl-6-(trifluoromethyl)pyrimidine, key parameters to analyze would be the planarity of the pyrimidine ring and the orientation of the ethynyl and trifluoromethyl substituents relative to the ring.

Table 1: Example Crystallographic Data for a Novel Pyrimidine Derivative (Note: This data is representative and not experimentally determined for the title compound.)

| Parameter | Value |

| Chemical Formula | C7H3F3N2 |

| Formula Weight | 172.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.94, 9.93, 14.63 |

| α, β, γ (°) | 90, 108.2, 90 |

| Volume (ų) | 1510 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.140 |

Supramolecular Assembly and Intermolecular Interactions

A crystal is not merely a collection of isolated molecules; it is a highly ordered three-dimensional array where molecules interact with their neighbors. Analyzing these interactions is crucial for understanding a compound's bulk properties. The trifluoromethyl and ethynyl groups are particularly interesting in this regard.

-

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. The acidic acetylenic proton of the ethynyl group could act as a hydrogen bond donor, potentially forming C-H···N interactions.[15]

-

Halogen Bonding/Interactions: While not a classic halogen bond, the highly electronegative fluorine atoms of the -CF3 group can participate in weak C-H···F interactions, which can be significant in directing crystal packing.[15]

-

π-π Stacking: The aromatic pyrimidine rings may stack on top of each other, contributing to the overall stability of the crystal lattice.

Caption: Conceptual diagram of key intermolecular interactions in the crystal lattice.

Implications for Drug Development

The precise, experimentally determined 3D structure of a molecule like 4-Ethynyl-6-(trifluoromethyl)pyrimidine is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR): The crystal structure reveals the molecule's preferred conformation. This information is critical for understanding how it might fit into the binding pocket of a biological target, thereby guiding the design of more potent analogs.

-

Physicochemical Properties: Crystal packing and intermolecular forces influence properties like melting point, solubility, and stability. A thorough understanding of the solid-state structure can aid in pre-formulation studies and polymorph screening.[16]

-

Basis for Computational Modeling: The experimental structure serves as the "ground truth" for computational chemists, providing a high-quality starting point for molecular docking, molecular dynamics simulations, and other in-silico methods used to predict and rationalize biological activity.

By providing an unambiguous map of atomic positions and connectivity, single-crystal X-ray analysis transforms a promising chemical formula into a tangible three-dimensional entity, accelerating the journey from a novel compound to a potential therapeutic agent.

References

- Vertex AI Search. (2026, February 19). The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery.

- Vertex AI Search.

- University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.

- ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.

- Wikipedia. X-ray crystallography.

- Excillum. Small molecule crystallography.

- Rigaku. What Is Small Molecule Crystal Structure Analysis?.

- Oxford Academic. Crystal structure refinement.

- PMC.

- MIT.

- Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.

- MDPI. (2024, February 15).

- MDPI. (2025, July 18).

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ResearchGate. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine.

- PMC.

- Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)

- MDPI. (2022, January 13).

- MedCrave online. (2018, September 14).

- PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- ResearchGate. (2025, August 6). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. diamond.ac.uk [diamond.ac.uk]

- 11. excillum.com [excillum.com]

- 12. rigaku.com [rigaku.com]

- 13. academic.oup.com [academic.oup.com]

- 14. web.mit.edu [web.mit.edu]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications of 4-Ethynyl-6-(trifluoromethyl)pyrimidine in medicinal chemistry

Topic: Applications of 4-Ethynyl-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, 4-Ethynyl-6-(trifluoromethyl)pyrimidine represents a "privileged structure" that combines two high-impact design elements: the metabolic stability of the trifluoromethyl (-CF₃) group and the versatile reactivity of the terminal alkyne .

While the pyrimidine ring is ubiquitous in kinase inhibitors (e.g., Nilotinib, Imatinib), the specific substitution pattern of the 4-ethynyl-6-trifluoromethyl motif offers unique tactical advantages:

-

The Fluorine Effect: The C6-CF₃ group is strongly electron-withdrawing, lowering the pKa of the pyrimidine ring and modulating the reactivity of the C4-position. It also enhances lipophilicity (LogP) and metabolic stability against oxidative metabolism (blocking the C6 "soft spot").

-

The Alkyne Warhead/Handle: The C4-ethynyl group serves a dual purpose:

-

Latent Electrophile: It acts as a "stealth" covalent warhead targeting non-catalytic cysteine residues (e.g., in NF-κB-inducing kinase, NIK), offering a selectivity profile distinct from highly reactive acrylamides.

-

Bioorthogonal Handle: It enables rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole linked inhibitors or PROTACs.

-

Application 1: Covalent Kinase Inhibition (The "Stealth" Warhead)

Context: Covalent inhibitors typically utilize acrylamides to target cysteine residues. However, acrylamides can be non-selective and metabolically labile. The 4-ethynyl-6-(trifluoromethyl)pyrimidine scaffold has emerged as a solution for targeting "narrow cleft" cysteines where steric bulk is a liability.

Case Study: Targeting NIK (NF-κB-Inducing Kinase) Research has validated this scaffold in targeting Cysteine 444 of NIK.[1][2][3] Unlike broad-spectrum kinase inhibitors, the alkynyl-pyrimidine moiety forms a specific covalent bond with the thiol of Cys444, driven by the electron-deficient nature of the pyrimidine ring (activated by the -CF₃ group).

Mechanism of Action

The electron-withdrawing CF₃ group at C6 activates the alkyne at C4. Upon binding in the ATP pocket, the specific geometry places the alkyne carbon in proximity to the nucleophilic thiol of the cysteine.

Figure 1: Mechanism of covalent inhibition. The CF3 group activates the pyrimidine core, facilitating the nucleophilic attack of the cysteine thiol onto the alkyne.

Application 2: "Click" Chemistry for Library Generation

Context: The terminal alkyne allows this molecule to serve as a universal building block for Fragment-Based Drug Discovery (FBDD). By reacting with a library of organic azides, researchers can rapidly generate 1,4-disubstituted 1,2,3-triazoles, which mimic peptide bonds but are resistant to proteolytic cleavage.

Utility:

-

SAR Exploration: Rapidly diversify the C4 position to probe solvent-exposed regions of a binding pocket.

-

PROTAC Synthesis: Use the alkyne to attach PEG-linkers and E3 ligase ligands (e.g., Thalidomide derivatives).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine

Note: This building block is often synthesized from the commercially available 4-chloro-6-(trifluoromethyl)pyrimidine.

Reagents:

-

Substrate: 4-Chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Reagent: Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Co-Catalyst: CuI (0.02 eq)

-

Base: Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

-

Dissolution: Add 4-Chloro-6-(trifluoromethyl)pyrimidine (10 mmol) and anhydrous THF (20 mL).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.5 mmol) and CuI (0.2 mmol). Stir for 5 mins until the solution is homogeneous.

-

Reagent Addition: Add Et₃N (30 mmol) followed by dropwise addition of TMS-acetylene (12 mmol).

-

Reaction: Stir at Room Temperature for 4–6 hours. Note: The electron-poor pyrimidine reacts faster than standard aryl chlorides; heating (>50°C) may cause degradation.

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting chloride.

-

Deprotection (In-situ or Stepwise):

-

Method: Dilute with MeOH (10 mL) and add K₂CO₃ (1.5 eq). Stir for 30 mins at RT.

-

-

Workup: Dilute with water, extract with Et₂O (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is volatile; avoid prolonged high-vacuum drying.

Protocol B: Cysteine Reactivity Assay (GSH Trapping)

Purpose: To validate the electrophilic potential of the alkyne warhead.

Materials:

-

Test Compound: 4-Ethynyl-6-(trifluoromethyl)pyrimidine (10 mM DMSO stock).

-

Nucleophile: Reduced Glutathione (GSH) (100 mM in water).

-

Buffer: PBS pH 7.4.

Procedure:

-

Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (1:10 ratio) in PBS/acetonitrile (1:1 mixture to ensure solubility).

-

Incubate at 37°C .

-

Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via LC-MS/MS.

-

Data Interpretation: Look for the mass adduct [M + GSH + H]⁺. Calculate the half-life (

) of the parent compound.-

Result: A slow decrease in parent mass indicates a "tuned" warhead (ideal for targeted covalent inhibitors). Rapid disappearance indicates high reactivity (potential toxicity).

-

Data Summary & Comparison

| Feature | 4-Ethynyl-6-CF₃-Pyrimidine | Acrylamide Warhead | Standard Alkyne |

| Electrophilicity | Moderate (Tunable) | High | Low |

| Selectivity | High (Requires specific geometry) | Low (Promiscuous) | Very High |

| Metabolic Stability | High (Due to CF₃) | Low (Oxidative metabolism) | Moderate |

| Primary Application | Targeted Covalent Inhibitor (TCI) | Broad Covalent Inhibitor | Click Chemistry Handle |

References

-

Al-Khawaldeh, I., et al. (2021). "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase (NIK)."[1][2][4] Journal of Medicinal Chemistry, 64(14), 10001–10018.[3] [4]

-

Lebraud, H., et al. (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." Journal of Medicinal Chemistry.

-

BenchChem. "Application Notes and Protocols for Sonogashira Coupling Reactions." BenchChem Protocols.

-

Sigma-Aldrich. "4-Hydroxy-6-(trifluoromethyl)pyrimidine Product Information."

Sources

- 1. An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK) - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 2. research.tees.ac.uk [research.tees.ac.uk]

- 3. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK) - White Rose Research Online [eprints.whiterose.ac.uk]

Application Notes & Protocols: Functionalization of Pyrimidine Cores Using Terminal Alkyne Handles

Introduction: The Strategic Value of Alkynylpyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core architecture of numerous FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and its versatile substitution patterns, which allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] In modern drug development, the strategic introduction of "handles" for late-stage functionalization or bioconjugation is a paramount goal. The terminal alkyne group has emerged as an exceptionally powerful handle for this purpose.

This guide provides an in-depth exploration of the synthesis of alkynylpyrimidines, focusing on the robust and widely applicable Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the subsequent utility of the installed alkyne handle in "click" chemistry applications—a cornerstone of modern chemical biology and materials science.[3][4]

Core Principles: Why the Sonogashira Coupling is the Workhorse Reaction

The Sonogashira reaction is a palladium-catalyzed cross-coupling process that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] Its power lies in its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool for modifying complex molecules like pyrimidine derivatives.[1]

The reaction proceeds via two interconnected catalytic cycles:

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the pyrimidine-halide bond (e.g., 5-bromopyrimidine), forming a Pd(II) complex.

-

Copper Cycle : A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a mild amine base to form a highly reactive copper(I) acetylide intermediate.[1]

-

Transmetalation & Reductive Elimination : The copper acetylide transfers its alkynyl group to the palladium(II) complex. This is followed by reductive elimination, which expels the final alkynylpyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of halide on the pyrimidine ring is critical and dictates the required reaction conditions. The general reactivity trend is I > OTf > Br > Cl.[6] Iodopyrimidines are the most reactive and can often be coupled at room temperature, whereas the more common and cost-effective chloropyrimidines typically require higher temperatures and more specialized catalyst systems.[6][7]

Experimental Workflows and Protocols

General Workflow for Pyrimidine Functionalization

The overall strategy involves starting with a halogenated pyrimidine, installing the terminal alkyne handle via Sonogashira coupling, and then utilizing this handle for subsequent diversification, most commonly through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry.

Caption: General workflow for pyrimidine functionalization.

Protocol: Sonogashira Coupling of 2-Chloropyrimidine with Phenylacetylene

This protocol describes a representative procedure for coupling a less reactive aryl chloride, which often requires more forcing conditions than the corresponding bromide or iodide.

Materials:

-

2-Chloropyrimidine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

Inert gas (Argon or Nitrogen) supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add 2-chloropyrimidine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and PPh₃ (0.12 mmol, 12 mol%).

-

Solvent and Reagents: Add anhydrous, degassed DMF (5 mL) followed by anhydrous, degassed triethylamine (3.0 mmol, 3.0 eq). Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst formation.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyrimidine starting material is consumed.[1]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)pyrimidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimizing Reaction Conditions

The success of a Sonogashira coupling is highly dependent on the specific substrates and reaction parameters. The following table summarizes typical conditions and provides a starting point for optimization.

| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Rationale & Field Insights |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, PdCl₂(dppf) | For less reactive chlorides, ligands like dppf can facilitate the challenging oxidative addition step.[7] Pd(II) precatalysts are often more air-stable than Pd(0) sources.[6] |

| Pd Loading | 1-5 mol% | 3-10 mol% | Higher catalyst loading may be necessary to drive the reaction of less reactive halides to completion. |

| Cu(I) Cocatalyst | CuI (2-10 mol%) | CuI (5-20 mol%) | Essential for the formation of the copper acetylide; however, excess copper can promote undesirable alkyne homocoupling (Glaser coupling).[8] |

| Base | Triethylamine, Diisopropylamine | Triethylamine, DBU, K₂CO₃ | An amine base is required to deprotonate the alkyne.[6] Stronger, non-nucleophilic bases like DBU can sometimes be beneficial for difficult couplings. |

| Solvent | THF, DMF, Toluene/TEA | DMF, Dioxane, NMP | Polar aprotic solvents like DMF are common, but solvent screening is crucial for optimization. Ensure solvents are anhydrous and degassed.[8] |

| Temperature | Room Temp to 80 °C | 80 °C to 120 °C | Aryl chlorides require significantly more thermal energy to undergo oxidative addition compared to bromides and iodides.[7] |

Troubleshooting & Field-Proven Insights

Even robust reactions like the Sonogashira coupling can fail. A systematic approach to troubleshooting is essential.

Caption: Troubleshooting guide for Sonogashira couplings.

-

Catalyst Decomposition: The appearance of black precipitate ("palladium black") indicates your Pd(0) catalyst has crashed out of solution, rendering it inactive.[8] This is almost always caused by oxygen in the system. Ensure all solvents and the reaction headspace are rigorously degassed.[6][8]

-

Alkyne Homocoupling (Glaser Coupling): The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common side reaction, promoted by oxygen and high concentrations of the copper cocatalyst.[3][8] To mitigate this, ensure a strictly inert atmosphere, reduce the Cu(I) loading to the minimum effective amount, or consider the slow addition of the alkyne via syringe pump to keep its instantaneous concentration low.[8] In persistent cases, copper-free Sonogashira protocols may be required.[6]

-

Low Reactivity: For unreactive halides like 2-chloropyrimidine, if no product is observed, the primary issue is likely a failure of the initial oxidative addition step. Increasing the reaction temperature is the most common solution.[7] Employing more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can also promote this difficult step.

Downstream Applications: The Power of Click Chemistry

The terminal alkyne installed on the pyrimidine core is not merely a static substituent; it is a versatile functional handle. Its most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[9]

This reaction joins the alkynylpyrimidine with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] The reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups, making it ideal for:

-

Bioconjugation: Linking pyrimidine-based drug molecules to proteins, antibodies, or imaging agents.

-

Drug Discovery: Rapidly creating libraries of complex molecules by joining a common pyrimidine core with diverse azide building blocks.[10]

-

Materials Science: Synthesizing functional polymers and materials with tailored properties.[3]

Protocol: CuAAC Ligation of an Alkynylpyrimidine with Benzyl Azide

Materials:

-

Alkynylpyrimidine (from Protocol 3.2)

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1 mixture)

Procedure:

-

Setup: In a standard vial, dissolve the alkynylpyrimidine (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Preparation: In a separate small vial, prepare fresh catalyst solutions. Dissolve copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (0.5 mL). In another vial, dissolve sodium ascorbate (0.1 mmol, 10 mol%) in water (0.5 mL). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[4]

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The reaction mixture may change color.

-

Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of the product forms. Monitor by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the mixture with water and extract with ethyl acetate. The desired triazole product can often be isolated by simple filtration if it precipitates from the reaction mixture. Otherwise, standard extractive work-up and purification by recrystallization or column chromatography will yield the pure product.

Conclusion

The functionalization of pyrimidine cores with terminal alkyne handles via Sonogashira coupling is a powerful and versatile strategy in modern chemical synthesis. This approach provides a robust platform for creating diverse molecular architectures with significant potential in drug discovery, diagnostics, and materials science. By understanding the underlying mechanisms, leveraging optimized protocols, and employing systematic troubleshooting, researchers can effectively utilize this methodology to advance their scientific objectives.

References

-

Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

-

azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Retrieved February 27, 2026, from [Link]

-

(2024, June 26). Sonogashira cross-coupling strategies towards nucleosides and analogues - Books. Retrieved February 27, 2026, from [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. Retrieved February 27, 2026, from [Link]

-

PubMed. (2026, January 23). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Retrieved February 27, 2026, from [Link]

-

Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - RSC Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

-

(2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Retrieved February 27, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved February 27, 2026, from [Link]

-

(2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Retrieved February 27, 2026, from [Link]

-

YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 27, 2026, from [Link]

-

(2000, December 22). Control of the Arrangement of Dipolar Orientation of Pyrimidine Inside the Conjugated Backbone | Organic Letters - ACS Publications. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved February 27, 2026, from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Jetir.Org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved February 27, 2026, from [Link]

-

(2016, October 24). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. Retrieved February 27, 2026, from [Link]

-

PubMed. (2008, June 19). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Retrieved February 27, 2026, from [Link]

-

(2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Different approaches for the functionalization of terminal alkynes. Retrieved February 27, 2026, from [Link]

-

(2024, January 11). Recent Advances in Pyrimidine-Based Drugs - MDPI. Retrieved February 27, 2026, from [Link]

-

PubMed. (2011, October 13). discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Drug Molecules | Request PDF. Retrieved February 27, 2026, from [Link]

-

Semantic Scholar. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved February 27, 2026, from [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). Retrieved February 27, 2026, from [Link]

-

Patsnap Eureka. (2014, October 29). Pyrimidine derivatives containing semicarbazide and terminal alkyne structural units, and preparation methods and applications of pyrimidine derivatives. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes featuring an C C bond Cleavage promoted by Visible Light | Request PDF. Retrieved February 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jetir.org [jetir.org]

- 10. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]

Bioconjugation techniques using 4-Ethynyl-6-(trifluoromethyl)pyrimidine linkers

Application Note: Bioconjugation Strategies Using 4-Ethynyl-6-(trifluoromethyl)pyrimidine Linkers

Part 1: Executive Summary & Strategic Rationale

In the landscape of Antibody-Drug Conjugates (ADCs) and chemoproteomics, the stability of the linker-protein bond is paramount. Traditional maleimide chemistries, while popular, suffer from retro-Michael addition (deconjugation) in plasma. The 4-Ethynyl-6-(trifluoromethyl)pyrimidine (ETP) scaffold represents a superior class of heterobifunctional linkers designed to address this instability.

The ETP Advantage:

-

Tunable Reactivity (

): The trifluoromethyl (CF -

Bioorthogonal Handle: The ethynyl group at C4 serves as a compact, steric-free "click" handle (alkyne) for subsequent attachment of payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Irreversible Bonding: Unlike maleimides, the resulting heteroaryl-thioether bond is hydrolytically stable and resistant to thiol exchange in plasma.

This guide details the protocol for using 2-chloro-4-ethynyl-6-(trifluoromethyl)pyrimidine as a model linker to conjugate a payload to a cysteine-containing protein.

Part 2: Chemical Mechanism & Workflow

The bioconjugation proceeds in a two-step "Tag-and-Click" workflow.

-

Step 1: Cysteine-Selective Tagging. The thiol group of a reduced cysteine attacks the C2 position of the pyrimidine ring, displacing a leaving group (typically Chloride or Sulfone). The CF

group lowers the LUMO energy, facilitating this reaction at near-neutral pH. -

Step 2: Click Conjugation. The installed ethynyl group reacts with an azide-functionalized payload (Drug-N

) to form a stable triazole linkage.

Caption: Figure 1. The ETP "Tag-and-Click" workflow. The electron-deficient pyrimidine core ensures rapid cysteine tagging, while the ethynyl handle enables modular payload attachment.

Part 3: Detailed Experimental Protocol

Materials Required

-

Protein: Monoclonal Antibody (mAb) or BSA (10 mg/mL in PBS).

-

Linker Stock: 2-Chloro-4-ethynyl-6-(trifluoromethyl)pyrimidine (100 mM in DMSO).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

-

Click Reagents: Copper(II) sulfate (CuSO

), THPTA ligand, Sodium Ascorbate, Azide-Payload. -

Buffer: PBS (pH 7.4) and Borate Buffer (pH 8.0).

-

Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO).

Phase 1: Protein Reduction & Linker Installation ( )

Objective: Convert disulfide bridges to free thiols and attach the ETP linker.

-

Reduction:

-

Dilute protein to 5 mg/mL in PBS (pH 7.4).

-

Add TCEP (2.5 molar equivalents per interchain disulfide).

-

Note: For partial reduction of an IgG1 (yielding ~4 free thiols), use ~2.5–3.0 eq of TCEP.

-

Incubate at 37°C for 1 hour.

-

-

Buffer Exchange (Critical):

-

Pass the reduced protein through a desalting column equilibrated with Borate Buffer (pH 8.0) .

-

Why? The

reaction on pyrimidines is pH-dependent. A slightly basic pH (8.0) deprotonates the thiol (pKa ~8.3), increasing nucleophilicity without hydrolyzing the linker.

-

-

Conjugation:

-

Add ETP Linker stock (DMSO) to the protein solution.

-

Ratio: Use 10–20 molar equivalents of linker over the protein concentration.

-

Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

-

Incubate at 25°C for 2–4 hours with gentle agitation.

-

-

Purification:

-

Remove excess unreacted linker using a desalting column or dialysis against PBS (pH 7.4).

-

QC Point: Analyze by LC-MS (Q-TOF). You should observe a mass shift corresponding to +[Linker Mass – HCl] per cysteine.

-

Phase 2: Payload Attachment via Click Chemistry (CuAAC)

Objective: Attach the drug payload to the ethynyl handle.

-

Reaction Assembly:

-

To the ETP-tagged protein (in PBS), add the Azide-Payload (5 equivalents per ethynyl site).

-

-

Catalyst Premix (The "Click Cocktail"):

-

In a separate tube, mix:

-

CuSO

(1 eq) -

THPTA Ligand (5 eq) — THPTA protects the protein from Cu-induced oxidation.

-

-

Add this complex to the protein mixture.

-

-

Initiation:

-

Add Sodium Ascorbate (50 eq) to initiate the reduction of Cu(II) to Cu(I).

-

Flush headspace with Nitrogen/Argon (optional but recommended to protect Cu(I)).

-

Incubate at Room Temperature for 1 hour .

-

-

Final Purification:

-

Remove small molecule reagents via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Part 4: Data Analysis & Troubleshooting

Comparative Stability Data

The following table illustrates the stability of the ETP thioether bond compared to standard maleimide conjugation.

| Parameter | Maleimide-Cys Conjugate | ETP-Cys Conjugate (CF |

| Bond Type | Thiosuccinimide (Reversible) | Heteroaryl Thioether (Irreversible) |

| Plasma Stability (7 days) | ~20–30% Deconjugation (Exchange with Albumin) | >95% Intact |

| pH Stability (pH 9.0) | Hydrolysis of ring (Open form) | Stable |

| Selectivity | High for Cys | High for Cys (at pH < 8.5) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conjugation Efficiency | pH too low (< 7.0). | Increase reaction pH to 8.0–8.5 to activate thiols. |

| Protein Precipitation | High DMSO or Hydrophobic Linker. | Keep DMSO <10%. Add 0.05% Tween-20 to the buffer. |

| Non-Specific Labeling | Linker reacting with Lysines. | Ensure pH does not exceed 8.5. Lysines react at pH > 9.0 with this scaffold. |

| Copper Toxicity (Degradation) | Free Copper ions damaging protein. | Increase THPTA:Cu ratio to 10:1. Ensure thorough degassing. |

Part 5: References

-

Pichon, M. M., et al. (2020).[1] 2-Sulfonylpyrimidines as Tunable, Cysteine-Reactive Electrophiles.[1][2] Journal of the American Chemical Society. [Link]

-

Matos, M. J., et al. (2019).[3] Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification.[3] Angewandte Chemie International Edition.[3][4] [Link]

-

Zhang, C., et al. (2016). Organometallic Palladium Reagents for Cysteine Bioconjugation. ACS Central Science. [Link]

-

Tessier, R., et al. (2019). Doubly Orthogonal Labeling of Peptides and Proteins.[4] Chem. [Link][3][5]

Sources

Preparation of fluorinated heteroaryl libraries for drug discovery

Application Note: Precision Engineering of Fluorinated Heteroaryl Libraries

Executive Summary: The Fluorine Imperative

In modern drug discovery, the strategic incorporation of fluorine is not merely a functional group interconversion; it is a fundamental tool for modulating physicochemical properties. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.

For heteroaryl libraries—the backbone of kinase inhibitors and GPCR ligands—fluorination serves three critical roles:

-

Metabolic Blocking: Preventing oxidative metabolism (e.g., P450 hydroxylation) at labile C-H sites (the "Para-blocker" effect).

-

Lipophilicity Modulation: Tuning

to improve membrane permeability. The trifluoromethyl ( -

Conformational Locking: Utilizing the gauche effect and dipole interactions to lock bioactive conformations.

This guide moves beyond traditional building-block coupling (e.g., Suzuki of pre-fluorinated fragments) to describe Late-Stage Functionalization (LSF) . LSF allows researchers to generate diverse fluorinated libraries directly from common precursors (carboxylic acids or unfunctionalized heterocycles) in a high-throughput 96-well format.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate availability and SAR goals.

Figure 1: Strategic decision tree for selecting the fluorination methodology based on starting material availability.

Protocol A: Ag-Catalyzed Decarboxylative Fluorination

Principle: This reaction converts ubiquitous heteroaryl carboxylic acids into aryl fluorides. It utilizes a silver(I) catalyst to effect oxidative decarboxylation, generating an aryl radical that abstracts a fluorine atom from Selectfluor.

Mechanism:

Materials & Reagents

-

Substrates: Heteroaryl carboxylic acids (0.1 mmol per well).

-

Fluorine Source: Selectfluor (Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

-

Catalyst: Silver Nitrate (

).[2] -

Solvent: Acetone/Water (1:1 v/v) or Acetonitrile/Water (for solubility).

-

Hardware: 96-well deep-well block (polypropylene), sealing mat, heating block (

).

Step-by-Step Workflow (96-Well Format)

-

Stock Preparation:

-

Substrate Stock: Dissolve carboxylic acids in Acetone/Water (1:1) to 0.2 M.

-

Reagent Mix: Prepare a solution of Selectfluor (0.4 M) and

(0.04 M, 20 mol%) in water. Note: Prepare fresh. Silver salts are light sensitive.

-

-

Reaction Assembly:

-

Dispense 500

L of Substrate Stock (0.1 mmol) into each well. -

Dispense 500

L of Reagent Mix (2 equiv Selectfluor, 0.2 equiv Ag) into each well. -

Total Volume: 1 mL.

-

-

Incubation:

-

Seal the block with a chemically resistant silicone mat.

-

Heat at

for 12–16 hours with orbital shaking (600 rpm). -

Checkpoint: The reaction often evolves

. Ensure the seal is robust but allows for slight pressure release or use a block clamp.

-

-

Work-up:

-

Cool to room temperature (RT).

-

Add 1 mL Ethyl Acetate (EtOAc) to each well.

-

Agitate for 5 minutes.

-

Centrifuge (2000 rpm, 2 min) to separate phases.

-

Transfer organic layer (top) to a new plate.

-

Evaporate solvent (Genevac or N2 blowdown).

-

-

Data Analysis:

-

Reconstitute in DMSO-d6 for crude

NMR or MeOH for LC-MS. -

Success Metric: Look for disappearance of -COOH mass and appearance of [M-COOH+F] peak.

-

Protocol B: Photoredox C-H Trifluoromethylation (Minisci-Type)

Principle: Direct functionalization of native heterocycles (pyridines, diazines) using the Langlois reagent (

Materials & Reagents

-

Substrates: Heteroarenes (Pyridine, Pyrimidine, Pyrazine derivatives).

-

Reagent: Sodium Triflinate (Langlois Reagent,

).[3][4] -

Photocatalyst:

(Standard) or Eosin Y (Metal-free alternative). -

Oxidant: tert-Butyl hydroperoxide (TBHP) or Potassium Persulfate (

). -

Hardware: Blue LED photoreactor (450 nm) adapted for 96-well plates (e.g., Lumidox, Penn OC).

Mechanism Visualization

Figure 2: Photoredox cycle for radical trifluoromethylation. The Langlois reagent is oxidized to generate the active

Step-by-Step Workflow (96-Well Format)

-

Stock Preparation:

-

Solvent System: DMSO:Water (3:1) or pure DMSO (degassed).

-

Catalyst Stock: 1 mM solution of Ir-catalyst in DMSO.

-

Reagent Stock: 0.5 M solution of

and 0.5 M

-

-

Reaction Assembly:

-

Add Heteroarene (0.05 mmol) in 100

L DMSO. -

Add Catalyst Stock (1 mol%, 5

L). -

Add Reagent Stock (3 equiv Langlois, 3 equiv Oxidant).

-

Note: Acid additives (TFA, 1 equiv) can accelerate reaction for basic heterocycles by protonating the nitrogen, making the ring more electrophilic.

-

-

Irradiation:

-

Seal with transparent film (ensure high optical transmission).

-

Place in Blue LED reactor.

-

Irradiate for 12–24 hours. Fan cooling is required to maintain temp

.

-

-

Work-up (Solid Phase Extraction - SPE):

-

Since DMSO is difficult to evaporate, use a SCX (Strong Cation Exchange) filter plate if products are basic.

-

Load reaction mixture onto SCX plate.

-

Wash with MeOH (removes DMSO/Reagents).

-

Elute product with

in MeOH. -

Evaporate eluent.

-

High-Throughput Library Logistics

To ensure data integrity when scaling to hundreds of compounds, follow this "Design-Make-Test" workflow.

Figure 3: High-Throughput Experimentation (HTE) workflow for library production.

Quality Control (QC) & Purification

-

UPLC-MS: Mandatory for all wells. Look for "Selectfluor adducts" (often +Cl mass) or "Sulfinate adducts" in the photoredox protocol.

-

NMR: The ultimate truth. Run a "pooled QC" (combine 5

-

Aryl-F shift:

to -

Aryl-

shift:

-

References

-

Ag-Catalyzed Decarboxylative Fluorination: Li, Z., et al. "Silver-Catalyzed Radical Fluorination of Carboxylic Acids with Selectfluor."[5] Journal of the American Chemical Society, 2012. [Link]

-

Photoredox Trifluoromethylation (Langlois): Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. [Link]

-

Fluorine in Drug Discovery (Review): Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[3] [Link]

-

Selectfluor Mechanism: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition, 2005. [Link]

Sources

Application Notes & Protocols: A Guide to Incorporating 4-Ethynyl-6-(trifluoromethyl)pyrimidine into Advanced Kinase Inhibitor Scaffolds

Abstract